6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid
Overview
Description
6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid: is a chemical compound with the molecular formula C9H4Cl2N2O3 and a molecular weight of 259.05 g/mol . It is a quinoxaline derivative, characterized by the presence of two chlorine atoms at positions 6 and 7, a hydroxyl group at position 3, and a carboxylic acid group at position 2 on the quinoxaline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid typically involves the chlorination of 3-hydroxy-2-quinoxalinecarboxylic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at position 3 can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms at positions 6 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 6,7-dichloro-3-oxo-2-quinoxalinecarboxylic acid.
Reduction: Formation of 6,7-dichloro-3-hydroxy-2-quinoxalinecarbinol.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural features make it a candidate for the development of new pharmaceuticals targeting various diseases .
Medicine: The compound’s potential medicinal applications include its use as an anticonvulsant and neuroprotective agent. It has been investigated for its ability to modulate excitatory amino acid receptors, which are implicated in neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid involves its interaction with specific molecular targets such as excitatory amino acid receptors. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects such as anticonvulsant and neuroprotective actions . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
3-Hydroxy-2-quinoxalinecarboxylic acid: Lacks the chlorine atoms at positions 6 and 7.
6,7-Dichloroquinoxaline-2-carboxylic acid: Lacks the hydroxyl group at position 3.
6,7-Dichloro-3-oxo-2-quinoxalinecarboxylic acid: Contains a ketone group instead of a hydroxyl group at position 3.
Uniqueness: 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is unique due to the presence of both chlorine atoms and a hydroxyl group on the quinoxaline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O3/c10-3-1-5-6(2-4(3)11)13-8(14)7(12-5)9(15)16/h1-2H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFDMVFVKWWYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996749 | |
Record name | 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75294-00-7 | |
Record name | 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075294007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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